1,4-Dibromo-2,3-difluorobenzene
Overview
Description
1,4-Dibromo-2,3-difluorobenzene is a halogenated aromatic compound characterized by the presence of bromine and fluorine atoms on a benzene ring. The unique positioning of these substituents imparts distinct physical and chemical properties to the molecule, which can be exploited in various chemical syntheses and applications.
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves aromatic nucleophilic substitution reactions. For instance, sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized by reacting lithium dimesitylphosphide with hexafluorobenzene, demonstrating the feasibility of such substitutions in the presence of multiple fluorine atoms . Although this does not directly describe the synthesis of 1,4-dibromo-2,3-difluorobenzene, it provides insight into the synthetic strategies that could be employed for its production, such as halogen exchange reactions.
Molecular Structure Analysis
The molecular structure of halogenated benzenes is significantly influenced by the type and position of halogen substituents. For example, the molecular structures of various phosphine and phosphonio derivatives were confirmed by spectroscopic methods and X-ray crystallography, revealing large bond angles around the phosphorus atoms due to steric hindrance . Similarly, the structure of 1,4-dibromo-2,3-difluorobenzene would be expected to show unique characteristics due to the presence of bromine and fluorine atoms, which could be elucidated using similar analytical techniques.
Chemical Reactions Analysis
Halogenated benzenes participate in a variety of chemical reactions. The reactivity of such compounds can be manipulated by the choice of substituents, as seen in the synthesis of bis(phosphino) derivatives and their subsequent reactions to form crowded and electronically distinct molecules . The presence of bromine in 1,4-dibromo-2,3-difluorobenzene suggests potential reactivity in further substitution reactions, where bromine could be replaced by other nucleophiles or serve as a leaving group in coupling reactions.
Physical and Chemical Properties Analysis
The physical properties of dibromobenzenes are influenced by their molecular symmetry and the presence of halogen bonds. For instance, 1,4-dibromobenzene has a higher melting point compared to its isomers, which is attributed to its molecular symmetry and the frequency of Br...Br halogen bonds . This suggests that 1,4-dibromo-2,3-difluorobenzene would also exhibit distinct melting points and solid-state structures, which could be compared to its isomeric counterparts to understand the influence of fluorine substituents on its physical properties.
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
1,4-Dibromo-2,3-difluorobenzene is used in the synthesis of conjugated polymers for organic photovoltaics , indicating its potential use in the development of organic solar cells. It is also used in the preparation of various biologically active compounds , suggesting its potential applications in medicinal chemistry.
properties
IUPAC Name |
1,4-dibromo-2,3-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXGEFSBDPGCEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594083 | |
Record name | 1,4-Dibromo-2,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-2,3-difluorobenzene | |
CAS RN |
156682-52-9 | |
Record name | 1,4-Dibromo-2,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dibromo-2,3-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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